REACTION_CXSMILES
|
Br[C:2]1[N:3]([CH2:9][CH3:10])[C:4]([Br:8])=[C:5]([Br:7])[N:6]=1.[C:11]1(OB(C2C=CC=CC=2)O)[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:7][C:5]1[N:6]=[C:2]([C:19]2[C:20]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:16]=[CH:17][CH:18]=2)[N:3]([CH2:9][CH3:10])[C:4]=1[Br:8] |f:2.3.4,^1:46,48,67,86|
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Name
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|
Quantity
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13.19 g
|
Type
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reactant
|
Smiles
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BrC=1N(C(=C(N1)Br)Br)CC
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Name
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1-naphthylphenylboronic acid
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Quantity
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6.88 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC2=CC=CC=C12)OB(O)C1=CC=CC=C1
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Name
|
|
Quantity
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40 mL
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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1.154 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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stirred at 90° C. for 16 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting mixture is degassed with nitrogen
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Type
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TEMPERATURE
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Details
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After cooling to rt
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Type
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ADDITION
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Details
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the reaction mixture is diluted with EtOAc (100 ml)
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Type
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WASH
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Details
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washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
After the solvent is removed
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Type
|
CUSTOM
|
Details
|
the crude product is purified through flash chromatography
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
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BrC=1N=C(N(C1Br)CC)C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |